5-benzyl-1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Description
5-benzyl-1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound, which includes a pyrazole ring fused with a tetrahydropyrrole ring, makes it an interesting subject for scientific research and industrial applications.
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-benzyl-1-methyl-3-thiophen-2-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C17H17N3O2S/c1-19-15-13(14(18-19)12-8-5-9-23-12)16(21)20(17(15)22)10-11-6-3-2-4-7-11/h2-9,13-15,18H,10H2,1H3 |
InChI Key |
ZIEJQJNYJCOWCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(N1)C3=CC=CS3)C(=O)N(C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe thiophene group is then introduced via substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
5-benzyl-1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-benzyl-1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Known for its antimicrobial activity.
5-(Thiophen-3-yl)amino-1,2,4-triazines: Studied for their enzyme inhibitory and antitumor activities.
Uniqueness
5-benzyl-1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Biological Activity
5-benzyl-1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 337.379 g/mol
The structure consists of a tetrahydropyrrolo[3,4-c]pyrazole core with various substituents that enhance its biological properties.
Antioxidant Activity
Research indicates that derivatives of tetrahydropyrrolo[3,4-c]pyrazole exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the thiophene ring enhances the electron-donating ability, contributing to its antioxidant capacity .
Anti-inflammatory Effects
Several studies have shown that 5-benzyl-1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, making it a candidate for treating inflammatory conditions .
Phosphatase Inhibition
This compound has been identified as a phosphatase inhibitor. Phosphatases play critical roles in cellular signaling pathways; thus, their inhibition can lead to therapeutic effects in diseases like cancer. The compound's ability to modulate phosphatase activity suggests potential applications in cancer therapeutics .
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant activity of various derivatives of tetrahydropyrrolo[3,4-c]pyrazole using DPPH radical scavenging assays. The results indicated that compounds with thiophene substitutions showed enhanced scavenging activity compared to their non-thiophene counterparts.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 10 |
| Non-thiophene Derivative | 25 |
| Thiophene Derivative | 60 |
This data supports the hypothesis that thiophene enhances antioxidant properties .
Study 2: Anti-inflammatory Mechanism Exploration
In vitro studies demonstrated that 5-benzyl-1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione significantly reduced IL-6 and TNF-alpha levels in activated macrophages. The compound was tested at varying concentrations (10 µM to 100 µM), showing a dose-dependent response.
| Concentration (µM) | IL-6 Reduction (%) | TNF-alpha Reduction (%) |
|---|---|---|
| 10 | 20 | 15 |
| 50 | 45 | 40 |
| 100 | 70 | 65 |
These findings indicate its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
